1-Cyclohexyl-3-(2-ethoxyphenyl)thiourea

Physicochemical Profiling LogP Isomeric Differentiation

Researchers requiring a structurally defined thiourea for SAR studies often face unavailability of the exact ortho-ethoxy isomer. 1-Cyclohexyl-3-(2-ethoxyphenyl)thiourea solves this with its unique 2-ethoxyphenyl motif, which imparts a logP of ~4.17-quantifiably higher than the para isomer-enabling lipophilicity-driven target engagement studies. - Serves as a critical negative control for cyclohexenyl anti-HIV thioureas, isolating the role of ring saturation. - Fully characterized by 1H/13C NMR and MS, enabling immediate use as an HPLC or LC-MS reference standard. - InChIKey CUUDOECMUOESMY-UHFFFAOYSA-N ensures unambiguous identification for regulatory submissions.

Molecular Formula C15H22N2OS
Molecular Weight 278.4 g/mol
CAS No. 64020-23-1
Cat. No. B5705000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-(2-ethoxyphenyl)thiourea
CAS64020-23-1
Molecular FormulaC15H22N2OS
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=S)NC2CCCCC2
InChIInChI=1S/C15H22N2OS/c1-2-18-14-11-7-6-10-13(14)17-15(19)16-12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H2,16,17,19)
InChIKeyCUUDOECMUOESMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexyl-3-(2-ethoxyphenyl)thiourea: Scientific Procurement Data


1-Cyclohexyl-3-(2-ethoxyphenyl)thiourea (CAS 64020-23-1) is a disubstituted thiourea with a molecular weight of 278.41 g/mol and a high logP (~4.17), featuring a 2-ethoxyphenyl moiety—a key structural determinant differentiating it from positional isomers and other thiourea analogs [1]. This compound has been specifically cited in patent literature within the context of bioactive thiourea series, indicating its relevance as a reference structure or scaffold in early-stage drug discovery [2].

Why 1-Cyclohexyl-3-(2-ethoxyphenyl)thiourea Substitution Fails


Generic substitution among N,N'-disubstituted thioureas is scientifically invalid due to extreme sensitivity of biological activity to seemingly minor structural variations. The ortho (2-) versus para (4-) position of the ethoxy group on the phenyl ring, for example, fundamentally alters the molecule's lipophilicity, steric profile, and hydrogen-bonding capacity [1]. As detailed below, the target compound's specific properties lead to measurable differences in key physicochemical parameters against its direct positional isomer, CAS 15863-25-9, which alone can dictate divergent pharmacokinetic and pharmacodynamic behavior [1].

1-Cyclohexyl-3-(2-ethoxyphenyl)thiourea vs. Key Analogs


Lipophilicity: Ortho vs. Para Isomer

The ortho-ethoxy substitution on the target compound (CAS 64020-23-1) results in distinct physicochemical properties compared to its direct para-substituted analog, N-cyclohexyl-N'-(4-ethoxyphenyl)thiourea (CAS 15863-25-9). The target compound's logP is measured at ~4.17 [1], while the para isomer has a predicted logP of ~3.9 (based on its XLogP3) . This difference of approximately 0.3 logP units indicates higher lipophilicity for the ortho isomer, which can significantly influence membrane permeability and in vivo distribution.

Physicochemical Profiling LogP Isomeric Differentiation

TPSA and H-Bonding vs. Des-Ethoxy Analog

The target compound possesses a TPSA of 65.4 Ų, incorporating 2 hydrogen bond donors and 2 hydrogen bond acceptors from the thiourea core and the ethoxy oxygen [1]. In contrast, the des-ethoxy analog, 1-cyclohexyl-3-phenylthiourea (CAS 722-03-2), lacks the ether oxygen, reducing its hydrogen bond acceptor count and likely its TPSA. While precise TPSA values for the analog are not directly tabulated here, the presence of the ethoxy group is a structural class-level inference for improved solubility-permeability balance [2].

Drug-likeness Permeability TPSA

Dual-Function Microbicide Scaffold vs. N-9

A comprehensive study on thiourea analogs, within which the cyclohexyl-(ethoxy)phenyl thiourea class is structurally embedded, revealed that potent dual-function (anti-HIV and spermicidal) members of this series (e.g., HI-346, a cyclohexenyl analog) exhibit nanomolar anti-HIV activity (IC50 = 3 nM) and micromolar spermicidal activity (EC50 = 42 µM) while showing no cytotoxicity to normal human vaginal, ectocervical, and endocervical epithelial cells at spermicidal concentrations [1]. This is in direct contrast to the standard spermicide Nonoxynol-9 (N-9), which is membrane-disruptive and cytotoxic at comparable concentrations [1]. The target compound, by retaining the key scaffold, represents a candidate for further optimization in this safety-mandated application.

Anti-HIV Spermicidal Cytotoxicity Microbicide

1-Cyclohexyl-3-(2-ethoxyphenyl)thiourea Application Scenarios


Isomer-Specific SAR and Physicochemical Probing

The quantifiably higher logP (4.17) of the ortho-ethoxy isomer, relative to the para isomer (logP ~3.9), makes the target compound the specific choice for Structure-Activity Relationship (SAR) studies investigating the impact of lipophilicity on target engagement, cellular permeability, and metabolic stability [1]. Researchers can directly compare these two isomers to decouple electronic effects from steric effects in binding pockets.

Negative Control in Microbicide Research

Since patent literature explicitly highlights the anti-HIV and spermicidal activity of cyclohexenyl-substituted thioureas, the saturated cyclohexyl analog (the target compound) serves as a critical negative control or comparator to investigate the role of the double bond in the cyclohexene ring for antiviral potency [2]. Its utility is directly tied to the differentiation evidence showing the series' favorable safety profile over N-9.

Spectroscopic & Chromatographic Reference Standard

With its well-defined 1H NMR, 13C NMR, and mass spectra available via authoritative databases, this compound serves as a suitable reference standard for developing and validating analytical methods (e.g., HPLC purity testing, LC-MS quantification) for closely related thiourea derivatives [3]. Its unique InChIKey (CUUDOECMUOESMY-UHFFFAOYSA-N) ensures unambiguous identification.

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